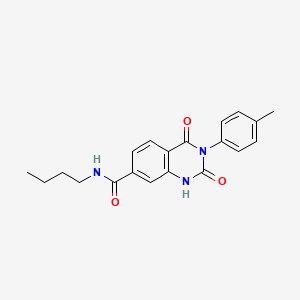

![molecular formula C23H19ClN2O3S B6514755 6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687582-13-4](/img/structure/B6514755.png)

6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . They are of great interest due to their biological potential .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines are diverse and depend on the specific compound and its substituents . For instance, some pyridopyrimidines can undergo reactions with various reagents to form new compounds with potential therapeutic interest .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines depend on their specific structure and substituents . Unfortunately, specific information about the physical and chemical properties of “this compound” was not found in the retrieved sources.Mecanismo De Acción

Target of Action

The primary target of AKOS001767141 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) .

Mode of Action

AKOS001767141 acts as a HIF-PH inhibitor . By inhibiting HIF-PH, it stabilizes HIF, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that controls red blood cell production . This mechanism is designed to mimic the body’s natural response to lower oxygen availability, such as what occurs at higher altitudes .

Biochemical Pathways

The inhibition of HIF-PH by AKOS001767141 affects the erythropoiesis pathway . By stabilizing HIF, the production of EPO is increased, which in turn stimulates the production of red blood cells in the bone marrow . This can help to alleviate conditions such as anemia, where there is a deficiency in the number or quality of red blood cells .

Pharmacokinetics

The pharmacokinetics of AKOS001767141 involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is orally bioavailable and has a relatively short half-life in nonclinical species evaluated .

Result of Action

The primary result of AKOS001767141’s action is an increase in red blood cell production . This is due to the increased production of EPO stimulated by the stabilization of HIF . This can help to increase the oxygen-carrying capacity of the blood, potentially alleviating symptoms of conditions like anemia .

Propiedades

IUPAC Name |

6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-13-6-4-5-7-16(13)12-25-22-19(14(2)20(30-22)15(3)27)21(28)26(23(25)29)18-10-8-17(24)9-11-18/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKAECVBYDTMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=C(C(=C(S3)C(=O)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]acetamide](/img/structure/B6514682.png)

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514694.png)

![11-(3,4-dimethylphenyl)-9-[(3-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B6514696.png)

![3-benzyl-1-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6514699.png)

![1-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514708.png)

![1-(3,3-dimethyl-2-oxobutyl)-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514716.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6514720.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514728.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B6514732.png)

![3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514734.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6514741.png)

![3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514748.png)

![6-acetyl-3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514761.png)